![molecular formula C8H15NO2S B13163247 N-Methylbicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B13163247.png)
N-Methylbicyclo[2.2.1]heptane-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbicyclo[2.2.1]heptane-2-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which can be obtained through the Diels-Alder reaction of cyclopentadiene and ethylene.
Sulfonation: The bicyclo[2.2.1]heptane is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Methylation: Finally, the sulfonamide derivative is methylated using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of catalysts.
化学反应分析
Types of Reactions
N-Methylbicyclo[2.2.1]heptane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfonic acid derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Methylbicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism of action of N-Methylbicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity and specificity in binding to molecular targets, enhancing its effectiveness.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane-2-sulfonamide: Lacks the methyl group, resulting in different chemical properties and reactivity.
N-Methylbicyclo[2.2.1]heptane-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different biological activities.
N-Methylbicyclo[2.2.1]heptane-2-thiol:
Uniqueness
N-Methylbicyclo[2.2.1]heptane-2-sulfonamide is unique due to the presence of both the sulfonamide and methyl groups, which confer specific chemical properties and potential applications. Its rigid bicyclic structure enhances its stability and specificity in binding to molecular targets, making it a valuable compound in various scientific and industrial fields.
属性
分子式 |
C8H15NO2S |
|---|---|
分子量 |
189.28 g/mol |
IUPAC 名称 |
N-methylbicyclo[2.2.1]heptane-2-sulfonamide |
InChI |
InChI=1S/C8H15NO2S/c1-9-12(10,11)8-5-6-2-3-7(8)4-6/h6-9H,2-5H2,1H3 |
InChI 键 |
NMDQBNKKHXIQEG-UHFFFAOYSA-N |
规范 SMILES |
CNS(=O)(=O)C1CC2CCC1C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


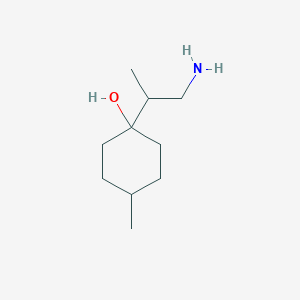
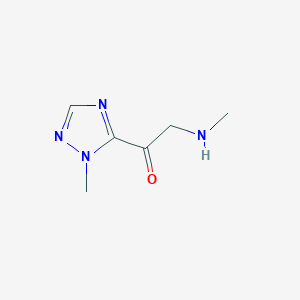

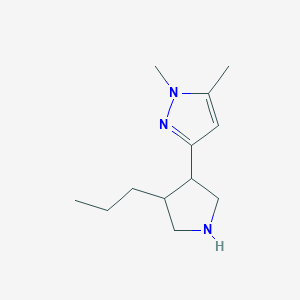
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
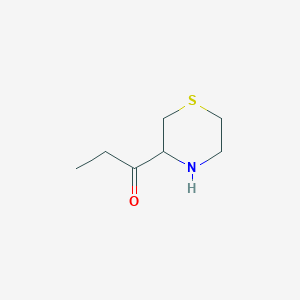
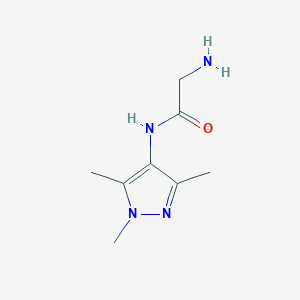

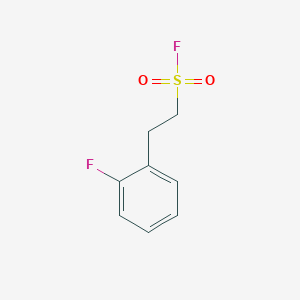
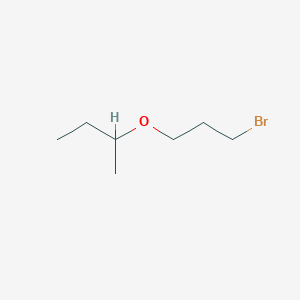


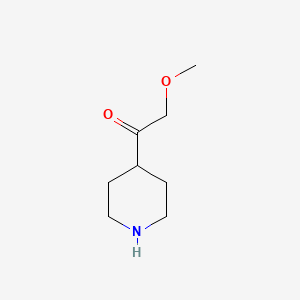
![5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid](/img/structure/B13163258.png)
